molecular formula C14H14BrNO2 B1351241 2-(4-Bromophenyl)-2-azaspiro[4.4]nonane-1,3-dione CAS No. 61343-15-5

2-(4-Bromophenyl)-2-azaspiro[4.4]nonane-1,3-dione

Cat. No.: B1351241
CAS No.: 61343-15-5
M. Wt: 308.17 g/mol
InChI Key: FLWDMVIBOMUBNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Bromophenyl)-2-azaspiro[44]nonane-1,3-dione is a spirocyclic compound featuring a unique structural motif where a bromophenyl group is attached to a spiro[44]nonane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-2-azaspiro[4.4]nonane-1,3-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of di(aryl)methyl malonic acids, which undergo cyclization in the presence of phosphorus pentoxide (P2O5) to form the spirocyclic structure . The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to produce large quantities while maintaining consistency in product quality.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-2-azaspiro[4.4]nonane-1,3-dione can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may exhibit distinct properties.

    Cyclization Reactions: Further cyclization can lead to more complex spirocyclic structures.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, substitution reactions can yield various phenyl derivatives, while oxidation and reduction can lead to different functionalized spirocyclic compounds.

Scientific Research Applications

Chemistry

In chemistry, 2-(4-Bromophenyl)-2-azaspiro[4.4]nonane-1,3-dione is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology and Medicine

In biological and medicinal research, this compound is explored for its potential pharmacological properties. It may serve as a lead compound in the development of new drugs, particularly those targeting neurological disorders due to its spirocyclic structure, which can interact with various biological targets.

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and resins, which benefit from its stability and structural properties.

Mechanism of Action

The mechanism by which 2-(4-Bromophenyl)-2-azaspiro[4.4]nonane-1,3-dione exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. This interaction can influence various biochemical pathways, leading to the desired therapeutic or material properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)-2-azaspiro[4.4]nonane-1,3-dione
  • 2-(4-Fluorophenyl)-2-azaspiro[4.4]nonane-1,3-dione
  • 2-(4-Methylphenyl)-2-azaspiro[4.4]nonane-1,3-dione

Uniqueness

Compared to its analogs, 2-(4-Bromophenyl)-2-azaspiro[4.4]nonane-1,3-dione is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interaction with biological targets. The bromine atom can also be a useful handle for further functionalization, making this compound particularly versatile in synthetic applications.

Properties

IUPAC Name

2-(4-bromophenyl)-2-azaspiro[4.4]nonane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNO2/c15-10-3-5-11(6-4-10)16-12(17)9-14(13(16)18)7-1-2-8-14/h3-6H,1-2,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLWDMVIBOMUBNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CC(=O)N(C2=O)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20383822
Record name 2-(4-bromophenyl)-2-azaspiro[4.4]nonane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20383822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61343-15-5
Record name 2-(4-bromophenyl)-2-azaspiro[4.4]nonane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20383822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.